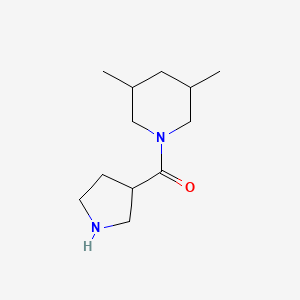

3,5-Dimetil-1-(pirrolidin-3-carbonil)piperidina

Descripción general

Descripción

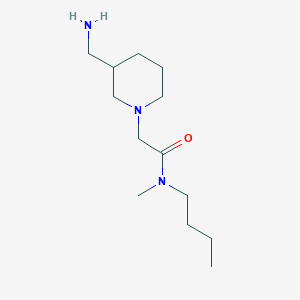

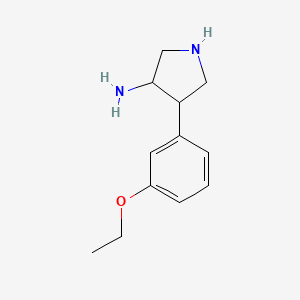

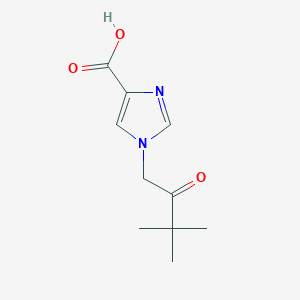

3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine is a useful research compound. Its molecular formula is C12H22N2O and its molecular weight is 210.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal: Diseño y Síntesis de Fármacos

Los anillos de piperidina y pirrolidina son prevalentes en la química medicinal debido a su presencia en numerosos compuestos farmacológicamente activos. El compuesto en cuestión puede servir como un andamiaje para la síntesis de nuevos fármacos. Su estereoquímica y la presencia de múltiples grupos funcionales permiten la creación de diversas bibliotecas de análogos con posibles actividades biológicas .

Farmacología: Estudios de Inhibición Enzimática

En farmacología, los inhibidores enzimáticos son cruciales para comprender los mecanismos de la enfermedad y desarrollar agentes terapéuticos. El anillo de pirrolidina, en particular, ha demostrado interactuar con varias enzimas, como las anhidrasas carbónicas, que están involucradas en enfermedades como el glaucoma y la epilepsia. La estructura del compuesto podría modificarse para mejorar su afinidad y selectividad hacia enzimas específicas .

Química Orgánica: Síntesis Asimétrica

Los centros quirales en 3,5-Dimetil-1-(pirrolidin-3-carbonil)piperidina lo convierten en un valioso auxiliar quiral o agente de resolución en la síntesis asimétrica. Se puede utilizar para inducir quiralidad en la síntesis de compuestos ópticamente activos, lo cual es esencial para la producción de productos farmacéuticos enantioméricamente puros .

Biología Química: Sondas Moleculares

En la biología química, el compuesto se puede utilizar para diseñar sondas moleculares que se unen selectivamente a proteínas o ácidos nucleicos. Esta aplicación es particularmente útil en el estudio de procesos biológicos a nivel molecular y en el desarrollo de herramientas de diagnóstico .

Química Bioorgánica: Peptidomiméticos

El anillo de pirrolidina es estructuralmente similar a la prolina, un aminoácido que induce giros en las cadenas peptídicas. Este compuesto podría usarse para crear peptidomiméticos, moléculas que imitan la estructura y función de péptidos o proteínas, lo que podría conducir a nuevos tratamientos para diversas enfermedades .

Ciencia de Materiales: Semiconductores Orgánicos

Los semiconductores orgánicos son un área de interés en la ciencia de los materiales. La estructura rígida del compuesto y el potencial para regiones ricas en electrones y deficientes en electrones lo convierten en un candidato para su uso en diodos orgánicos emisores de luz (OLED) o como componente en células fotovoltaicas orgánicas .

Biotecnología: Sensores Enantioselectivos

En biotecnología, los centros quirales del compuesto podrían explotarse para desarrollar sensores enantioselectivos. Estos sensores pueden diferenciar entre moléculas zurdas y diestras, lo cual es crucial en la producción de ciertos productos biotecnológicos .

Química Analítica: Cromatografía Quiral

Por último, en química analítica, este compuesto podría usarse como fase estacionaria en cromatografía quiral para separar enantiómeros. Sus múltiples estereocentros proporcionan varios puntos de interacción, que se pueden ajustar finamente para una mejor resolución de compuestos quirales .

Mecanismo De Acción

Target of Action

The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of biological targets, but without specific information on “3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine”, it’s difficult to identify its primary targets.

Mode of Action

The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions .

Biochemical Pathways

Without specific information on the compound, it’s hard to say which biochemical pathways it might affect. Pyrrolidine derivatives have been found to be involved in a variety of biological processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives are generally well absorbed and distributed in the body due to their lipophilic nature . They can be metabolized by various enzymes, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Pyrrolidine derivatives can have a variety of effects, ranging from inhibitory to stimulatory, depending on their specific targets .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, certain pyrrolidine derivatives have been found to be more stable and active in acidic environments .

Análisis Bioquímico

Biochemical Properties

3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound is known to interact with carbonic anhydrase isoenzymes, which are involved in various physiological processes . These interactions can lead to inhibition or activation of the enzymes, thereby affecting the biochemical pathways they regulate.

Cellular Effects

The effects of 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds with pyrrolidine rings can affect the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This modulation can lead to changes in cell proliferation and apoptosis, impacting overall cellular health.

Molecular Mechanism

At the molecular level, 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, the pyrrolidine ring can interact with the active site of carbonic anhydrase, altering its catalytic efficiency . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis . These interactions can lead to changes in metabolic flux, altering the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, facilitated by transporter proteins . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and metabolic pathways.

Propiedades

IUPAC Name |

(3,5-dimethylpiperidin-1-yl)-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-9-5-10(2)8-14(7-9)12(15)11-3-4-13-6-11/h9-11,13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAPLLAFMGNNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2CCNC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

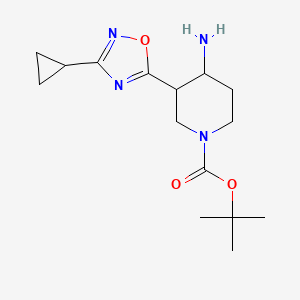

![(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1488819.png)